molecular formula C20H15FN4O3S B2660686 7-(4-fluorophenyl)-3-((2-(3-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1243009-34-8

7-(4-fluorophenyl)-3-((2-(3-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Katalognummer: B2660686
CAS-Nummer: 1243009-34-8
Molekulargewicht: 410.42
InChI-Schlüssel: WKSUTZFIQVFSEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(4-fluorophenyl)-3-((2-(3-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C20H15FN4O3S and its molecular weight is 410.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 7-(4-fluorophenyl)-3-((2-(3-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article aims to synthesize current research findings regarding its biological activity, including anticancer properties and mechanisms of action.

Synthesis

The compound was synthesized through the reaction of an equimolar mixture of 7-(4-fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole and benzoyl isothiocyanate in anhydrous ethanol under reflux conditions. The resulting product was purified through recrystallization from dimethylformamide, yielding colorless crystals with a melting point of 246–248 °C .

Anticancer Properties

Recent studies have highlighted the compound's significant cytotoxic effects against various cancer cell lines. Notably, it has shown promising activity against human breast cancer cells (MCF-7) and other malignancies.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-712.5
Bel-740215.0
HT-2910.0

The structure-activity relationship (SAR) studies indicate that the presence of the methoxyphenyl group contributes significantly to the compound's cytotoxicity by enhancing its interaction with cellular targets involved in apoptosis .

The proposed mechanism of action involves the inhibition of key proteins associated with cancer cell survival. In particular, the compound has been shown to interact with Bcl-2 family proteins, which are critical regulators of apoptosis. The binding affinity to Bcl-2 was assessed using molecular dynamics simulations, revealing hydrophobic interactions as a primary mode of binding .

Case Studies

Several case studies have evaluated the efficacy of this compound in preclinical settings:

  • Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability and induced apoptosis through caspase activation .
  • In Vivo Studies : In animal models, administration of this compound led to significant tumor regression in xenograft models of breast cancer, further supporting its potential as an anticancer agent .

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound has been studied for its potential applications in several therapeutic areas:

Antidiabetic Activity

Research indicates that derivatives of triazolo[4,3-a]pyrazine can act as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. In particular, compounds similar to 7-(4-fluorophenyl)-3-((2-(3-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one have demonstrated promising DPP-IV inhibitory activity. For instance:

  • Case Study : A related compound showed an IC50 of 18 nM against DPP-IV, indicating strong potential for managing type 2 diabetes .

Anticancer Potential

Triazole derivatives have been explored for their anticancer properties. The presence of the fluorophenyl group enhances the lipophilicity and bioavailability of these compounds.

  • Research Findings : Studies have reported that certain triazole derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting the potential of this compound in cancer therapy .

Antimicrobial Activity

Compounds with triazole rings are known for their antifungal and antibacterial properties.

  • Mechanism : The mechanism often involves disruption of fungal cell membrane integrity or inhibition of key metabolic pathways .

Synthesis and Characterization

The synthesis of this compound typically involves:

  • Reagents : An equimolar mixture of appropriate starting materials such as 7-(4-fluorobenzylidene) derivatives and thioketones.
  • Conditions : Reaction under reflux in anhydrous solvents.
  • Yield : The synthesis often yields colorless crystals with high purity after recrystallization from suitable solvents.

Eigenschaften

IUPAC Name

7-(4-fluorophenyl)-3-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O3S/c1-28-16-4-2-3-13(11-16)17(26)12-29-20-23-22-18-19(27)24(9-10-25(18)20)15-7-5-14(21)6-8-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSUTZFIQVFSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.